molecular formula C5H7ClN2 B092308 4-Aminopyridine hydrochloride CAS No. 1003-40-3

4-Aminopyridine hydrochloride

Cat. No.: B092308
CAS No.: 1003-40-3
M. Wt: 130.57 g/mol
InChI Key: CBFZWGRQXZYRRR-UHFFFAOYSA-N
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Description

Furan-2(5H)-one, also known as 2(5H)-furanone, is a heterocyclic organic compound with a five-membered lactone ring structure. It is a versatile intermediate in organic synthesis and is found in various natural products and biologically active compounds. This compound is known for its diverse chemical reactivity and its presence in numerous pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

Target of Action

4-Aminopyridine hydrochloride, also known as pyridin-4-amine hydrochloride, primarily targets voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons . By targeting these channels, this compound can influence neural transmission .

Mode of Action

The compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . Consequently, this facilitates enhanced neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the propagation of action potentials in neurons . By inhibiting voltage-gated potassium channels, the compound disrupts the normal flow of potassium ions during the repolarization phase of the action potential . This disruption leads to a prolongation of the action potential, which in turn enhances the release of neurotransmitters and augments synaptic transmission .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a high bioavailability of 96% . The pharmacokinetics of 4-aminopyridine are complicated by an additional increase in plasma concentration during the elimination phase of the drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of neural transmission . By prolonging action potentials and increasing the release of neurotransmitters, the compound can augment synaptic transmission and potentially mitigate neurological disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in pH can affect the compound’s potency . At higher pH levels, more molecules of the compound exist in a non-ionized, lipid-soluble form, which can penetrate cell membranes more effectively . Once inside the cell, most of the molecules become protonated again, suggesting that the monocationic forms are the active species once they have reached their site of action .

Biochemical Analysis

Biochemical Properties

4-Aminopyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The mechanism of action entails the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to potentiate voltage-gated Ca2+ channel currents independent of effects on voltage-activated K+ channels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through the inhibition of voltage-gated potassium channels, leading to the elongation of action potentials and increased release of neurotransmitters . This results in enhanced neuronal signaling .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been used to generate seizures in animal models for the evaluation of antiseizure agents . The specific effects observed in these studies, as well as any toxic or adverse effects at high doses, would depend on the specific dosage used.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function could be influenced by various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Furan-2(5H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Furan-2(5H)-one can be compared with other similar compounds such as:

Furan-2(5H)-one stands out due to its versatility and wide range of applications in different fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

pyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFZWGRQXZYRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143115
Record name Pyridine, 4-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-40-3
Record name 4-Aminopyridine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinamine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminopyridine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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